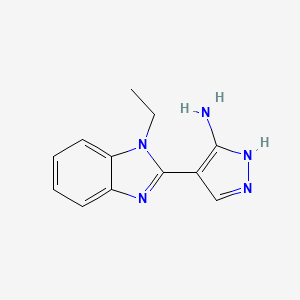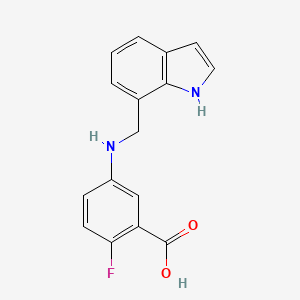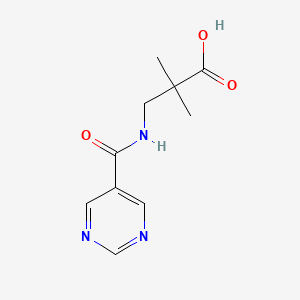![molecular formula C9H17NO4 B6628149 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone](/img/structure/B6628149.png)
1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone, also known as MEMM, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas including medicine, biochemistry, and pharmacology. MEMM is a morpholine derivative that contains a ketone and an ether functional group. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential applications in research.
作用機序
The mechanism of action of 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone is not fully understood. However, studies have shown that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thus reducing inflammation. The compound has also been shown to scavenge free radicals, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone may exhibit antitumor, anti-inflammatory, and antioxidant activity. The compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone has also been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of using 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone in lab experiments is its low toxicity profile. The compound has been shown to have a low toxicity profile, making it a promising candidate for further research. However, one of the limitations of using 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone. One potential area of research is the development of 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone-based drugs for the treatment of cancer. The compound has been shown to exhibit antitumor activity and may be a promising candidate for further drug development. Another potential area of research is the development of 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone-based anti-inflammatory and antioxidant agents. The compound has been shown to inhibit the production of pro-inflammatory cytokines and scavenge free radicals, which may make it a promising candidate for further research in these areas. Finally, further studies are needed to fully understand the mechanism of action of 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone and its potential applications in scientific research.
合成法
1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone can be synthesized using various methods, including the reaction of 2-(bromomethyl)-6-methylmorpholine with sodium methoxide in methanol. Another method involves the reaction of 2-(chloromethyl)-6-methylmorpholine with potassium tert-butoxide in methanol. The compound can also be synthesized using a one-pot method involving the reaction of 2-(bromomethyl)-6-methylmorpholine with potassium tert-butoxide in methanol followed by the addition of dimethyl sulfate and sodium methoxide.
科学的研究の応用
1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone has been studied extensively for its potential applications in scientific research. The compound has been shown to exhibit antitumor activity and has been tested against various cancer cell lines. 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone has also been studied for its potential use as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines. The compound has also been studied for its potential use as an antioxidant and has been shown to scavenge free radicals.
特性
IUPAC Name |
1-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-7-3-10(9(12)6-13-2)4-8(5-11)14-7/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQGCMATZMOJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-[4-(furan-2-yl)butan-2-ylamino]benzoic acid](/img/structure/B6628067.png)
![4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)

![4-[[Methyl-[(5-methylpyridin-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628095.png)
![2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid](/img/structure/B6628100.png)
![1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B6628112.png)
![2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide](/img/structure/B6628116.png)

![2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6628125.png)
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)
![5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6628134.png)

![4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid](/img/structure/B6628139.png)
![[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6628165.png)